6-Chloro-2-(trifluoromethyl)pyridine-3-methanol 6-Chloro-2-(trifluoromethyl)pyridine-3-methanol
Brand Name: Vulcanchem
CAS No.: 1227596-06-6
VCID: VC2767409
InChI: InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2
SMILES: C1=CC(=NC(=C1CO)C(F)(F)F)Cl
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol

6-Chloro-2-(trifluoromethyl)pyridine-3-methanol

CAS No.: 1227596-06-6

Cat. No.: VC2767409

Molecular Formula: C7H5ClF3NO

Molecular Weight: 211.57 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(trifluoromethyl)pyridine-3-methanol - 1227596-06-6

Specification

CAS No. 1227596-06-6
Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
IUPAC Name [6-chloro-2-(trifluoromethyl)pyridin-3-yl]methanol
Standard InChI InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2
Standard InChI Key GYNFXGYJSWPOLK-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1CO)C(F)(F)F)Cl
Canonical SMILES C1=CC(=NC(=C1CO)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

6-Chloro-2-(trifluoromethyl)pyridine-3-methanol belongs to the pyridine class of heterocyclic compounds. Its structure is characterized by three key functional groups positioned around a pyridine ring: a trifluoromethyl group at the 2-position, a chlorine atom at the 6-position, and a hydroxymethyl (CH₂OH) group at the 3-position. This specific arrangement creates a molecule with distinctive chemical reactivity patterns and potential for further functionalization. The presence of these electron-withdrawing groups significantly influences the electronic distribution within the molecule, affecting its reactivity and stability profiles. The nitrogen atom in the pyridine ring contributes to the compound's mild basicity and ability to participate in hydrogen bonding interactions.

PropertyValue
CAS Number1227596-06-6
Molecular FormulaC₇H₅ClF₃NO
Molecular Weight211.57 g/mol
IUPAC Name[6-chloro-2-(trifluoromethyl)pyridin-3-yl]methanol
InChIInChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2
InChIKeyGYNFXGYJSWPOLK-UHFFFAOYSA-N
SMILESC1=CC(=NC(=C1CO)C(F)(F)F)Cl

Structure-Activity Relationships

Comparative Analysis with Similar Compounds

The biological and chemical properties of 6-Chloro-2-(trifluoromethyl)pyridine-3-methanol can be better understood through comparison with structurally related compounds. For instance, the absence of the chloro group in 6-(Trifluoromethyl)pyridine-3-methanol (CAS: 386704-04-7) would likely result in different physicochemical properties, including altered lipophilicity and electronic distribution .

Similarly, the positional isomer [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1227584-33-9) represents a compound with the same functional groups but in different positions around the pyridine ring, potentially leading to distinct chemical reactivity and biological interactions .

Table 2: Comparison of 6-Chloro-2-(trifluoromethyl)pyridine-3-methanol with Related Compounds

CompoundCAS NumberMolecular WeightStructural Differences
6-Chloro-2-(trifluoromethyl)pyridine-3-methanol1227596-06-6211.57 g/molReference compound
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol1227584-33-9211.57 g/molPositional isomer with chloro at position 3 and hydroxymethyl at position 2
6-(Trifluoromethyl)pyridine-3-methanol386704-04-7177.12 g/molLacks chloro substituent
6-Chloro-2-(trifluoromethyl)nicotinaldehyde1227581-44-3209.55 g/molContains aldehyde instead of hydroxymethyl group

Functional Group Contributions

  • The trifluoromethyl group (CF₃) is known to enhance metabolic stability by resisting enzymatic degradation, a property valuable in drug design. Additionally, it increases lipophilicity, potentially improving membrane permeability. The strong electron-withdrawing nature of this group also influences the reactivity of neighboring positions on the pyridine ring.

  • The chloro substituent adds another dimension of electronic control, further polarizing the pyridine ring and potentially providing a site for nucleophilic aromatic substitution reactions under appropriate conditions.

  • The hydroxymethyl group introduces a reactive handle for further synthetic transformations, such as oxidation, esterification, or etherification. In biological contexts, this group can serve as both a hydrogen bond donor and acceptor, facilitating specific interactions with protein targets.

Research Findings and Future Directions

Future Research Opportunities

Given the limited specific research on 6-Chloro-2-(trifluoromethyl)pyridine-3-methanol, several promising research directions could be explored:

  • Comprehensive evaluation of biological activity profiles, particularly in areas such as enzyme inhibition, receptor binding, and potential therapeutic applications. The unique structural features of this compound suggest it could have valuable biological properties yet to be discovered.

  • Development of more efficient and direct synthetic routes to access this compound and its derivatives, potentially enabling larger-scale production for research or industrial applications.

  • Exploration of structure-activity relationships through systematic modification of functional groups to identify more potent or selective derivatives for specific applications.

  • Investigation of this compound's utility as a scaffold for the development of fluorinated pharmaceutical candidates, leveraging the advantageous properties of the trifluoromethyl group.

  • Exploration of catalytic applications, as many pyridine derivatives have demonstrated utility as ligands in transition metal catalysis.

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